molecular formula C18H20N2O5S B2940453 5-ethyl-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922009-69-6

5-ethyl-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2940453
CAS No.: 922009-69-6
M. Wt: 376.43
InChI Key: MYHLEDSYGSEWKO-UHFFFAOYSA-N
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Description

5-Ethyl-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 5-ethyl and 2-methoxy substitution on the benzene ring, with an N-linked tetrahydrobenzooxazepinone moiety. The tetrahydrobenzooxazepinone ring introduces conformational rigidity, which could modulate target binding specificity compared to simpler sulfonamides.

Properties

IUPAC Name

5-ethyl-2-methoxy-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-3-12-4-6-16(24-2)17(10-12)26(22,23)20-13-5-7-15-14(11-13)18(21)19-8-9-25-15/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHLEDSYGSEWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethyl-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C21H22N2O5C_{21}H_{22}N_{2}O_{5} with a molecular weight of approximately 382.4 g/mol. The structure features a sulfonamide group which is often associated with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Sulfonamide compounds are known to inhibit enzymes such as carbonic anhydrase and certain proteases, which can affect metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors or ion channels, influencing neuronal signaling and potentially leading to therapeutic effects in neurological disorders.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antidiabetic Effects : Preliminary studies suggest that derivatives of the tetrahydrobenzo[f][1,4]oxazepin structure have shown promise in managing diabetes by improving insulin sensitivity and glucose metabolism .
  • Antimicrobial Properties : Some sulfonamide derivatives demonstrate antimicrobial activity against various pathogens, including bacteria and fungi. This could be beneficial in developing new antimicrobial agents .
  • Anti-inflammatory Activity : Compounds within this class have been studied for their ability to modulate inflammatory responses, which can be crucial in treating chronic inflammatory diseases .

Case Studies

Several case studies have documented the effects of similar compounds:

  • Study on Diabetes Management : A study published in a leading pharmacology journal reported that a related compound improved glycemic control in diabetic animal models by enhancing insulin receptor signaling pathways .
  • Antimicrobial Efficacy : In vitro tests showed that derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential as new antibiotics .

Data Tables

Biological ActivityObserved EffectsReference
AntidiabeticImproved insulin sensitivity
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine levels in inflammatory models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several sulfonamide and amide derivatives documented in pesticide and chemical databases. Below is a comparative analysis based on substituents, molecular features, and inferred bioactivity:

Sulfentrazone (N-(2,4-Dichloro-5-(4-(Difluoromethyl)-4,5-Dihydro-3-Methyl-5-Oxo-1H-1,2,4-Triazol-1-Yl)Phenyl)Methanesulfonamide)

  • Key Differences: Sulfentrazone incorporates a triazolinone ring and dichlorophenyl group, whereas the target compound features a tetrahydrobenzooxazepinone and ethyl-methoxy-substituted benzene. The trifluoromethyl group in sulfentrazone enhances electrophilicity and soil residual activity, critical for its herbicidal use .
  • Functional Implications: Sulfentrazone’s triazolinone moiety targets protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.

Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide)

  • Key Differences: Diflufenican utilizes a pyridinecarboxamide backbone with difluorophenyl and trifluoromethylphenoxy groups, contrasting with the benzenesulfonamide core of the target compound. The trifluoromethyl group in diflufenican contributes to prolonged soil persistence and broad-spectrum weed control .
  • Functional Implications: Diflufenican inhibits carotenoid biosynthesis via phytoene desaturase inhibition. The target compound’s methoxy and ethyl groups may instead favor interactions with cytochrome P450 enzymes or neurotransmitter receptors, given the benzooxazepinone’s structural similarity to psychoactive scaffolds.

5-(4,4-Dimethyl-1,1,3-Trioxo-1,2-Thiazolidin-2-Yl)-2-Methoxy-N-[(4-Methoxyphenyl)Methyl]Benzenesulfonamide

  • Key Differences: This analog replaces the tetrahydrobenzooxazepinone with a thiazolidinone ring and adds a 4-methoxybenzyl group.
  • Functional Implications: Thiazolidinone derivatives are associated with anti-inflammatory and antimicrobial activity. The target compound’s benzooxazepinone may confer selectivity for serine proteases or GABA receptors, depending on substitution patterns.

Research Implications and Limitations

The ethyl and methoxy groups may enhance metabolic stability compared to halogenated analogs like sulfentrazone, but this requires validation through pharmacokinetic studies. The benzooxazepinone moiety warrants investigation for central nervous system (CNS) activity, as similar scaffolds are found in anxiolytics and anticonvulsants.

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